Ethylidifluoroborane
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Overview
Description
Ethylidifluoroborane is an organoboron compound with the chemical formula C₂H₅BF₂. It is characterized by the presence of a boron atom bonded to an ethyl group and two fluorine atoms. This compound is known for its unique chemical properties and has garnered interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylidifluoroborane can be synthesized through the reaction of ethylboronic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF₄). The reaction typically occurs under controlled conditions to ensure the selective introduction of fluorine atoms .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: Ethylidifluoroborane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The boron center can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or organolithium compounds are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various ethyl-substituted boron compounds, while oxidation and reduction reactions can produce different boron-containing species .
Scientific Research Applications
Ethylidifluoroborane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound’s unique properties make it useful in the development of boron-containing biomolecules for biological studies.
Medicine: Research is ongoing to explore its potential in drug development, especially in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: this compound is utilized in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism by which ethylidifluoroborane exerts its effects involves the interaction of the boron center with various molecular targets. The boron atom can form stable complexes with nucleophiles, facilitating reactions such as nucleophilic substitution. Additionally, the presence of fluorine atoms enhances the compound’s reactivity and stability, making it a valuable reagent in synthetic chemistry .
Comparison with Similar Compounds
- Methylidifluoroborane (CH₃BF₂)
- Propylidifluoroborane (C₃H₇BF₂)
- Butylidifluoroborane (C₄H₉BF₂)
Comparison: this compound is unique due to its specific ethyl group, which imparts distinct chemical properties compared to its methyl, propyl, and butyl counterparts. The ethyl group provides a balance between reactivity and stability, making this compound particularly useful in various applications .
Properties
CAS No. |
430-41-1 |
---|---|
Molecular Formula |
C2H5BF2 |
Molecular Weight |
77.87 g/mol |
IUPAC Name |
ethyl(difluoro)borane |
InChI |
InChI=1S/C2H5BF2/c1-2-3(4)5/h2H2,1H3 |
InChI Key |
LYUQNYXHNCJGBN-UHFFFAOYSA-N |
Canonical SMILES |
B(CC)(F)F |
Origin of Product |
United States |
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